Cas no 495-42-1 ((1R)-2-(methylamino)-1-phenylethan-1-ol)

495-42-1 structure
Nome do Produto:(1R)-2-(methylamino)-1-phenylethan-1-ol
(1R)-2-(methylamino)-1-phenylethan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Halostachin
- 2-Methylamino-1-phenylethanol
- (-)-Halostachine
- (1R)-2-(methylamino)-1-phenylethan-1-ol
- Halostachine
- (-)-1-HYDROXY-1-PHENYL-2-METHYLAMINOETHANE
- (R)-2-(methylamino)-1-phenylethanol
- F1909-1619
- Benzenemethanol, alpha-((methylamino)methyl)-, d-
- BENZENEMETHANOL, .ALPHA.-((METHYLAMINO)METHYL)-, (.ALPHA.R)-
- (r)-2-methylamino-1-phenylethanol
- CHEBI:167510
- d-1-Phenyl-1-oxy-2-(methylamino)-aethan
- Benzyl alcohol, alpha-((methylamino)methyl)-, (+)-
- SCHEMBL932123
- UNII-AIH8FLV35K
- (R)-(-)-HALOSTACHINE
- DO96500000
- CHEMBL1160736
- d-1-Phenyl-1-oxy-2-(methylamino)-aethan [German]
- DTXSID00879576
- Q5643464
- HALOSTACHINE [MI]
- HALOSTACHINE, (-)-
- (1R)-2-(methylamino)-1-phenylethanol
- ZCTYHONEGJTYQV-VIFPVBQESA-N
- NIOSH/DO9650000
- AIH8FLV35K
- AKOS030584896
- (-)-PHENYL(METHYLAMINOMETHYL)CARBINOL
- (+)-alpha-((Methylamino)methyl)benzyl alcohol
- (-)-.ALPHA.-(METHYLAMINOMETHYL)BENZYL ALCOHOL
- Benzenemethanol, alpha-((methylamino)methyl)-, (R)-
- 495-42-1
-
- Inchi: InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
- Chave InChI: ZCTYHONEGJTYQV-UHFFFAOYSA-N
- SMILES: CNCC(O)c1ccccc1
Propriedades Computadas
- Massa Exacta: 151.09979
- Massa monoisotópica: 151.099714
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 99.7
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 32.3
- XLogP3: _0.3
Propriedades Experimentais
- Ponto de Fusão: 43-45°
- PSA: 32.26
- LogP: 1.33030
- Rotação Específica: D20 -47.03°
(1R)-2-(methylamino)-1-phenylethan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | R160826-100mg |
(1r)-2-(methylamino)-1-phenylethan-1-ol |
495-42-1 | 100mg |
130.00 | 2021-07-18 | ||
Life Chemicals | F1909-1619-0.5g |
(1R)-2-(methylamino)-1-phenylethan-1-ol |
495-42-1 | 95%+ | 0.5g |
$760.0 | 2023-09-07 | |
Life Chemicals | F1909-1619-10g |
(1R)-2-(methylamino)-1-phenylethan-1-ol |
495-42-1 | 95%+ | 10g |
$2511.0 | 2024-12-24 | |
A2B Chem LLC | AD26123-50mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 50mg |
$408.00 | 2024-04-19 | |
A2B Chem LLC | AD26123-3mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 3mg |
$222.00 | 2024-12-24 | |
A2B Chem LLC | AD26123-75mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 75mg |
$500.00 | 2024-12-24 | |
Life Chemicals | F1909-1619-2.5g |
(1R)-2-(methylamino)-1-phenylethan-1-ol |
495-42-1 | 95%+ | 2.5g |
$1746.0 | 2023-09-07 | |
A2B Chem LLC | AD26123-10mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 10mg |
$252.00 | 2024-04-19 | |
A2B Chem LLC | AD26123-20mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 20mg |
$291.00 | 2024-12-24 | |
A2B Chem LLC | AD26123-40mg |
(1R)-2-(Methylamino)-1-phenylethan-1-ol |
495-42-1 | 90% | 40mg |
$370.00 | 2024-12-24 |
(1R)-2-(methylamino)-1-phenylethan-1-ol Literatura Relacionada
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1. Chapter 8. Organometallic chemistry the transition elementsG. R. Stephenson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1992 89 207
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Jan Otevrel,David Svestka,Pavel Bobal Org. Biomol. Chem. 2019 17 5244
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3. The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrinesJohn M. Midgley,C. Mohan Thonoor,Alex F. Drake,Clyde M. Williams,Anna E. Koziol,Gus J. Palenik J. Chem. Soc. Perkin Trans. 2 1989 963
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4. Enantiospecific synthesis of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline from (+)-(S)-2-methylamino-1-phenylethanol (halostachine)Steven J. Coote,Stephen G. Davies,David Middlemiss,Alan Naylor J. Chem. Soc. Perkin Trans. 1 1989 2223
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5. Index pages
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